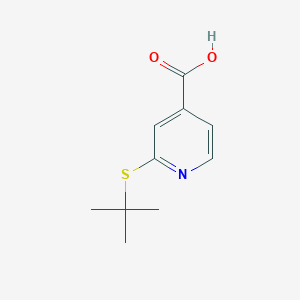

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-tert-butylsulfanylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-10(2,3)14-8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEKRVIJJMIJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216139 | |

| Record name | 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019539-10-6 | |

| Record name | 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019539-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

Step 1: Starting from 2-chloropyridine-4-carboxylic acid, the chlorine atom at the 2-position serves as a leaving group.

Step 2: Reaction with potassium tert-butylthiolate (generated in situ from tert-butylthiol and a base such as potassium tert-butoxide) in an appropriate polar aprotic solvent (e.g., DMF or DMSO) under elevated temperatures leads to substitution of chlorine by the tert-butylsulfanyl group.

Step 3: Purification of the product is achieved by crystallization or chromatographic methods.

Transition Metal-Catalyzed Thiolation

Step 1: Use of 2-halopyridine-4-carboxylic acid (e.g., 2-bromopyridine-4-carboxylic acid) as substrate.

Step 2: Employ a palladium catalyst (e.g., Pd(PPh3)4) or nickel catalyst with a suitable ligand system to facilitate C–S bond formation.

Step 3: The tert-butylthiol is introduced under inert atmosphere, often with a base such as Cs2CO3 or K3PO4, in a solvent like toluene or dioxane.

Step 4: The reaction is conducted at elevated temperatures (80–110 °C) for several hours until completion.

Step 5: The reaction mixture is cooled, filtered to remove catalyst residues, and the product is isolated by extraction and purification.

Direct Sulfurization via Radical or Photochemical Methods

Emerging methodologies utilize radical thiolation, where tert-butylsulfanyl radicals are generated under photochemical or radical initiator conditions and added to pyridine derivatives bearing suitable leaving groups or unsaturation.

These methods provide mild conditions and can offer regioselectivity, but require specialized equipment and conditions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, DMSO, Toluene, Dioxane | Polar aprotic solvents favor SNAr; aromatic solvents favored for catalytic methods |

| Base | Potassium tert-butoxide, Cs2CO3, K3PO4 | Base strength affects nucleophile formation and catalyst stability |

| Catalyst | Pd(PPh3)4, Pd2(dba)3, NiCl2 with ligands | Catalyst loading typically 1–5 mol% |

| Temperature | 80–110 °C | Elevated temperature required for substitution |

| Reaction Time | 4–24 hours | Depends on substrate and catalyst |

| Atmosphere | Inert (N2 or Ar) | To prevent oxidation of thiol and catalyst degradation |

Literature reports indicate that palladium-catalyzed thiolation reactions of 2-halopyridine-4-carboxylic acid derivatives with tert-butylthiol provide yields ranging from 70% to 90%, with high regioselectivity and purity.

SNAr methods typically afford moderate yields (50–75%) due to competing elimination or hydrolysis side reactions.

Catalyst choice and ligand optimization are critical for maximizing yields and minimizing by-products such as disulfides or over-oxidized sulfur species.

Purification often involves recrystallization from methanol or ethanol, yielding a product with purity >98% as confirmed by NMR and HPLC analyses.

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloropyridine-4-carboxylic acid | Potassium tert-butylthiolate | DMF, 100 °C, 12 h | 50–75 | Simple setup | Moderate yield, side reactions |

| Pd-Catalyzed Thiolation | 2-Bromopyridine-4-carboxylic acid | Pd(PPh3)4, tert-butylthiol, Cs2CO3 | Toluene, 90 °C, 8 h | 70–90 | High yield, regioselective | Requires expensive catalyst |

| Radical/Photochemical Thiolation | Pyridine derivative with leaving group | tert-Butylthiol, radical initiator or light | Ambient to 60 °C, variable time | 60–80 | Mild conditions, regioselective | Specialized equipment needed |

The preparation of 2-(tert-butylsulfanyl)pyridine-4-carboxylic acid is effectively accomplished via nucleophilic aromatic substitution or transition metal-catalyzed thiolation of 2-halopyridine-4-carboxylic acid derivatives. Catalytic methods, especially palladium-catalyzed C–S coupling, provide superior yields and selectivity. Optimization of reaction parameters such as catalyst loading, base, temperature, and solvent is essential to achieve high purity and yield. Emerging radical-based thiolation methods offer promising alternatives under milder conditions but require further development for broad applicability.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Building Block for Pharmaceuticals : The compound serves as a versatile building block for synthesizing various pharmaceuticals. Its unique structural features allow for modifications that can enhance biological activity and specificity towards target proteins or enzymes .

- Potential Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, making it a candidate for further pharmacological evaluation. The compound's ability to interact with biological targets is being explored through enzyme inhibition studies.

-

Biochemical Applications

- Organic Buffer : It is utilized as an organic buffer in biological and biochemical experiments, which helps maintain pH stability during reactions involving enzymes and other biomolecules .

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.

- Material Science

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound by examining its effects on various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

In another study, researchers assessed the binding affinity of the compound to a specific enzyme involved in cancer metabolism. Using molecular docking simulations, they found that this compound exhibited strong binding interactions, indicating its potential as a lead compound for drug development targeting this enzyme.

Mechanism of Action

The mechanism of action of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid depends on its application:

Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.

Catalysis: As a ligand, it coordinates with metal centers in catalytic complexes, influencing the reactivity and selectivity of the catalyst.

Comparison with Similar Compounds

Key Compounds:

2-Methylsulfanylpyrimidine-4-carboxylic acid (C₆H₆N₂O₂S, MW 170.19 g/mol) Substituents: Methylsulfanyl (-S-CH₃) at pyrimidine 2-position. Properties: The pyrimidine core (vs. The smaller methyl group reduces steric hindrance compared to tert-butyl, favoring reactions at the sulfanyl group .

2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid (C₈H₆F₃NO₂S, MW 237.2 g/mol) Substituents: Trifluoroethylsulfanyl (-S-CH₂CF₃) at pyridine 2-position. Properties: The electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid (pKa ~2–3) and enhances metabolic stability in drug design .

2-(Benzyloxy)pyridine-4-carboxylic acid (C₁₃H₁₁NO₃, MW 229.24 g/mol) Substituents: Benzyloxy (-O-CH₂C₆H₅) at pyridine 2-position. Properties: The ether linkage and aromatic benzyl group improve lipophilicity (LogP ~3.4), making it suitable for membrane permeability studies .

2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid (C₁₃H₁₀ClNO₂, MW 247.68 g/mol) Substituents: Chlorinated phenyl ring at pyridine 2-position.

Table 1: Comparative Data for Pyridine-4-carboxylic Acid Derivatives

| Compound Name | Substituent (Position 2) | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| This compound | -S-C(CH₃)₃ | ~C₉H₁₁NO₂S | ~197.2 | High steric bulk, moderate acidity | Scaffold for drug discovery |

| 2-Methylsulfanylpyrimidine-4-carboxylic acid | -S-CH₃ (pyrimidine) | C₆H₆N₂O₂S | 170.19 | Enhanced H-bonding, low steric hindrance | Nucleotide analog synthesis |

| 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid | -S-CH₂CF₃ | C₈H₆F₃NO₂S | 237.2 | High metabolic stability, strong EWG | Fluorinated drug candidates |

| 2-(Benzyloxy)pyridine-4-carboxylic acid | -O-CH₂C₆H₅ | C₁₃H₁₁NO₃ | 229.24 | High lipophilicity (LogP ~3.4) | Membrane permeability studies |

| 2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid | -C₆H₃(Cl)(CH₃) | C₁₃H₁₀ClNO₂ | 247.68 | Steric bulk, halogen interactions | Kinase inhibitor development |

EWG = Electron-Withdrawing Group

Biological Activity

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is an organic compound characterized by a pyridine ring substituted with a tert-butylsulfanyl group and a carboxylic acid functional group. Its molecular formula is C10H13NO2S, and it has a molecular weight of 211.28 g/mol. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, although specific studies on its biological activity remain limited.

The presence of both the carboxylic acid and the sulfur-containing functional group in this compound contributes to its unique reactivity profile. The tert-butylsulfanyl group may enhance the compound's biological activity compared to similar compounds lacking this substituent.

Comparison with Related Compounds

The following table highlights the structural distinctions between this compound and related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Isonicotinic Acid | Pyridine ring with a carboxylic acid group | Lacks sulfur functionality; primarily studied for metabolism. |

| Pyridine-4-carboxylic Acid | Simple pyridine with a carboxylic acid | Does not have additional substituents like tert-butylsulfanyl. |

| 4-Methoxy-pyridine-2-carboxylic Acid | Methoxy and carboxylic groups on pyridine | Different functional groups; lacks sulfur. |

Biological Activity

Research indicates that compounds with similar structural features to this compound have been studied for various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. However, specific data on this compound's mechanism of action and biological effects are sparse.

Pharmacological Potential

Preliminary findings suggest that this compound may possess pharmacological properties similar to other pyridine derivatives. For instance, some studies indicate that related compounds can act as selective inhibitors for cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways .

Q & A

Basic Research Question

- NMR : H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and tert-butylsulfanyl protons (δ 1.3–1.5 ppm). C NMR confirms the carboxylic acid carbon (δ ~170 ppm) and pyridine ring carbons.

- IR : A strong absorption band near 1680–1720 cm corresponds to the carboxylic acid C=O stretch.

- MS : High-resolution mass spectrometry (HRMS) provides the molecular ion peak ([M+H]) for exact mass validation. These techniques are standardized in analytical workflows, as seen in studies of analogous pyridinecarboxylic acids .

What computational approaches (e.g., DFT) are suitable for modeling the electronic structure of this compound, and how do they correlate with experimental data?

Advanced Research Question

Density functional theory (DFT) calculations, such as those using the B3LYP functional, can predict molecular geometry, frontier orbitals, and electrostatic potential surfaces. The tert-butylsulfanyl group’s electron-donating effects can be quantified via Mulliken charges or Natural Bond Orbital (NBO) analysis. Validation against experimental data (e.g., X-ray crystallography bond lengths or IR vibrational modes) ensures accuracy. The Colle-Salvetti correlation-energy method has been applied to similar systems for validating computational models .

How can X-ray crystallography resolve structural ambiguities in derivatives of pyridine-4-carboxylic acids, and what software tools are recommended?

Advanced Research Question

X-ray crystallography determines bond angles, dihedral conformations, and hydrogen-bonding networks. For example, in a study of TraE protein complexes with pyridine-4-carboxylic acid derivatives, SHELX software was used for structure refinement and electron density mapping . Challenges like crystal twinning or weak diffraction are mitigated by optimizing crystallization conditions (e.g., pH, solvent mixtures). Advanced tools like Olex2 or Phenix assist in model building and validation .

What strategies are effective in analyzing the biological activity of this compound derivatives, particularly in enzyme inhibition studies?

Advanced Research Question

- Enzyme Assays : Competitive inhibition assays (e.g., fluorescence polarization) measure binding affinity to target enzymes like bacterial transferases.

- SAR Studies : Modifying the tert-butylsulfanyl group’s steric bulk or introducing electron-withdrawing substituents can enhance potency. For instance, derivatives of pyridine-4-carboxylic acid have shown activity against type IV secretion systems in E. coli .

- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis or isothermal titration calorimetry (ITC).

What are the key considerations in optimizing the purity of this compound during synthesis?

Basic Research Question

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted tert-butylthiol or byproducts.

- Acidic Workup : Acidification precipitates the carboxylic acid, avoiding contamination from neutral intermediates.

- Analytical Monitoring : HPLC with UV detection (λ = 254 nm) ensures >95% purity, as demonstrated in protocols for related heterocyclic acids .

How does the tert-butylsulfanyl substituent influence the physicochemical properties and reactivity of pyridine-4-carboxylic acid derivatives?

Advanced Research Question

The tert-butylsulfanyl group enhances lipophilicity (logP) and steric shielding, reducing susceptibility to metabolic oxidation. Its electron-donating nature increases nucleophilicity at the pyridine nitrogen, affecting regioselectivity in electrophilic substitution reactions. Comparative studies with methylsulfanyl or arylthio analogs show differences in solubility and bioavailability .

What are the challenges in achieving regioselective functionalization of pyridine-4-carboxylic acid derivatives, and how can they be mitigated?

Advanced Research Question

Regioselectivity is influenced by directing groups and reaction conditions. For example, the carboxylic acid group in pyridine-4-carboxylic acid directs electrophiles to the ortho position, but steric hindrance from tert-butylsulfanyl may shift reactivity. Strategies include using transient protecting groups (e.g., methyl esters) or transition-metal catalysts (Pd, Cu) for C–H activation. Evidence from trifluoromethylpyridine synthesis highlights the role of Lewis acids in directing substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.